C5 Gem-Dimethyl Steric Hindrance vs. 3-Aminopiperidine
1,5,5-Trimethylpiperidin-3-amine contains gem-dimethyl substitution at the C5 position, which creates measurable steric hindrance adjacent to the primary amine at C3. In contrast, unsubstituted 3-aminopiperidine (CAS 54877-97-7) lacks any alkyl substitution on the piperidine ring, yielding minimal steric constraint around the amine moiety . Class-level inference from polyalkylpiperidine literature demonstrates that gem-dimethyl substitution reduces amine nucleophilicity and alters conformational preferences in downstream amide bond formation [1]. This structural distinction is non-trivial: in related 3,5-disubstituted piperidine systems, C5 substitution has been shown to critically influence renin inhibitory potency and metabolic stability profiles [2].
| Evidence Dimension | Steric environment at C5 position (adjacent to C3 primary amine) |
|---|---|
| Target Compound Data | Gem-dimethyl substitution at C5 (two methyl groups on same carbon), plus N1-methyl group |
| Comparator Or Baseline | 3-Aminopiperidine (CAS 54877-97-7): No alkyl substitution on piperidine ring |
| Quantified Difference | Presence vs. complete absence of C5 substitution; molecular weight difference of 42 Da (142.24 vs. 100.16 g/mol); additional steric volume of ~42 ų at C5 position |
| Conditions | Calculated molecular descriptors based on chemical structure |
Why This Matters
Steric environment adjacent to a reactive amine directly governs reaction selectivity in multi-step syntheses and affects the spatial presentation of pharmacophores to biological targets.
- [1] BASF AG. Sterically hindered 4-amino-piperidine with a low dimer content, its production and use. U.S. Patent 6,013,803. January 11, 2000. Description of steric effects in polyalkylpiperidines. View Source
- [2] Breitenstein, W., et al. Organic compounds. U.S. Patent 8,163,773. April 24, 2012. Novartis AG. Disclosure of 3,5-substituted piperidine renin inhibitors. View Source
